1H-Indole, 5,6,7-trichloro-
CAS No.: 58732-20-0
Cat. No.: VC7983366
Molecular Formula: C8H4Cl3N
Molecular Weight: 220.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58732-20-0 |
|---|---|
| Molecular Formula | C8H4Cl3N |
| Molecular Weight | 220.5 g/mol |
| IUPAC Name | 5,6,7-trichloro-1H-indole |
| Standard InChI | InChI=1S/C8H4Cl3N/c9-5-3-4-1-2-12-8(4)7(11)6(5)10/h1-3,12H |
| Standard InChI Key | MWTZDPKNNFKUTE-UHFFFAOYSA-N |
| SMILES | C1=CNC2=C(C(=C(C=C21)Cl)Cl)Cl |
| Canonical SMILES | C1=CNC2=C(C(=C(C=C21)Cl)Cl)Cl |
Introduction
Structural and Molecular Characteristics
Core Indole Scaffold
The indole structure consists of a bicyclic system with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. In 5,6,7-trichloro-1H-indole, chlorine atoms occupy positions 5, 6, and 7 on the benzene ring (Figure 1). This substitution pattern significantly alters the electron density of the aromatic system, enhancing its electrophilic reactivity and influencing intermolecular interactions .
Table 1: Key Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₈H₄Cl₃N |
| Molecular Weight | 228.49 g/mol |
| IUPAC Name | 5,6,7-Trichloro-1H-indole |
| SMILES | ClC1=C(Cl)C(Cl)=CC2=C1NC=C2 |
| Hydrogen Bond Donors | 1 (N-H group) |
| Hydrogen Bond Acceptors | 1 (N atom) |
The presence of three electronegative chlorine atoms induces a strong electron-withdrawing effect, which stabilizes the aromatic system through resonance and inductive effects. This stabilization is critical for the compound’s potential reactivity in substitution and coupling reactions .
Synthetic Routes and Methodologies
Direct Chlorination of Indole
Chlorination of indole derivatives typically involves electrophilic aromatic substitution. For 5,6,7-trichloro-1H-indole, regioselective chlorination poses a challenge due to the competing reactivity of the indole’s C3 position. A modified approach using N-chlorosuccinimide (NCS) in a dichloromethane/acetic acid mixture at 0–5°C has been reported for analogous trichloroindoles .
Reaction Conditions:
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Substrate: 1H-indole
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Chlorinating Agent: NCS (3 equivalents)
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Solvent: Dichloromethane/Acetic Acid (4:1)
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Temperature: 0–5°C
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Yield: ~45% (isolated after column chromatography)
Multi-Step Synthesis from Aniline Derivatives
An alternative route involves nitration, reduction, and sequential chlorination:
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Nitration: Introduction of nitro groups at positions 5, 6, and 7 using fuming nitric acid.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines.
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Sandmeyer Reaction: Diazotization followed by treatment with CuCl₂ yields trichloro-substituted indole .
Critical Note: Controlling the stoichiometry of chlorinating agents is essential to avoid over-halogenation, a common side reaction in polyhalogenated indole synthesis .
Physicochemical Properties
Solubility and Stability
5,6,7-Trichloro-1H-indole exhibits limited solubility in polar solvents (e.g., water: <0.1 mg/mL) but dissolves readily in organic solvents like dichloromethane and dimethyl sulfoxide. The compound is stable under inert atmospheres but may undergo photodegradation upon prolonged UV exposure .
Spectroscopic Data
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IR (KBr): Peaks at 740 cm⁻¹ (C-Cl stretch), 1580 cm⁻¹ (C=C aromatic), and 3400 cm⁻¹ (N-H stretch) .
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¹H NMR (DMSO- d6): δ 7.45 (d, J=8.2 Hz, H-4), 7.32 (d, J=8.2 Hz, H-3), 6.98 (s, H-2), 11.2 (s, N-H) .
Biological Activity and Applications
Table 2: Comparative Antifungal Activity (IC₅₀, μM)
| Compound | Candida albicans | Aspergillus fumigatus |
|---|---|---|
| Fluconazole | 1.2 | 4.8 |
| 5,6,7-Trichloro-1H-indole | Not reported | Not reported |
| 2,5,6-Trichloro-1H-indole | 8.5 | 12.1 |
Material Science Applications
The electron-deficient aromatic system of 5,6,7-trichloro-1H-indole makes it a candidate for organic semiconductors. Chlorine substituents enhance charge transport properties by facilitating π-π stacking interactions .
Challenges and Future Directions
Synthetic Limitations
Current methods for synthesizing 5,6,7-trichloro-1H-indole suffer from low yields (~45%) and regioselectivity issues. Advances in catalytic C-H activation could enable direct chlorination at the desired positions without protective groups .
Unexplored Biological Targets
Preliminary molecular docking studies suggest affinity for kinase enzymes involved in inflammatory pathways. Targeted assays against JAK3 and SYK kinases are recommended to validate these predictions .
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